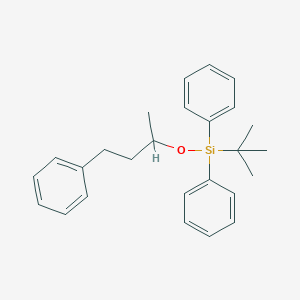
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group and a succinamide moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide typically involves the following steps:
Formation of the Cyclohexylcarbonyl Intermediate: The initial step involves the reaction of cyclohexylamine with a suitable carbonyl compound to form the cyclohexylcarbonyl intermediate.
Coupling with Succinic Acid Derivative: The cyclohexylcarbonyl intermediate is then coupled with a succinic acid derivative, such as succinic anhydride or a succinyl chloride, under appropriate reaction conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
(2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(2S)-2-(1-Aminocyclohexylcarbonylamino)glutaramide: Similar structure with a glutaramide moiety instead of succinamide.
(2S)-2-(1-Aminocyclohexylcarbonylamino)adipamide: Contains an adipamide group instead of succinamide.
Uniqueness: (2S)-2-(1-Aminocyclohexylcarbonylamino)succinamide is unique due to its specific combination of a cyclohexyl group and a succinamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
562098-62-8 |
|---|---|
Formule moléculaire |
C11H20N4O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
(2S)-2-[(1-aminocyclohexanecarbonyl)amino]butanediamide |
InChI |
InChI=1S/C11H20N4O3/c12-8(16)6-7(9(13)17)15-10(18)11(14)4-2-1-3-5-11/h7H,1-6,14H2,(H2,12,16)(H2,13,17)(H,15,18)/t7-/m0/s1 |
Clé InChI |
YXHJXXRWNLHLMN-ZETCQYMHSA-N |
SMILES isomérique |
C1CCC(CC1)(C(=O)N[C@@H](CC(=O)N)C(=O)N)N |
SMILES canonique |
C1CCC(CC1)(C(=O)NC(CC(=O)N)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


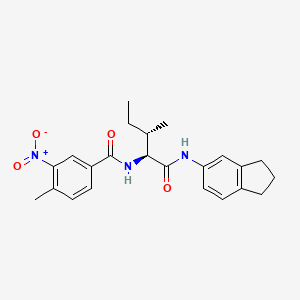
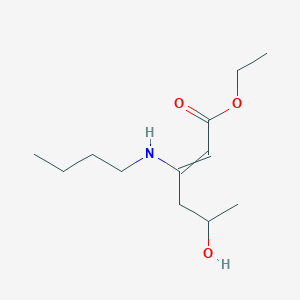
![Acetamide,N-cyclopropyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589253.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12589261.png)
![5-(4-{[(4-Chlorophenyl)methyl]sulfanyl}-1,2,5-thiadiazol-3-yl)pyrimidine](/img/structure/B12589267.png)
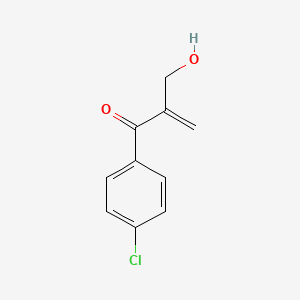
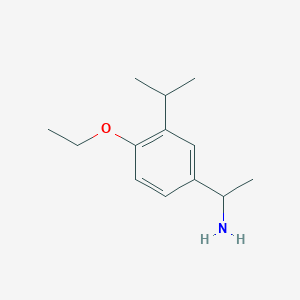

![1-{[(4-Ethenylphenyl)methoxy]methyl}pyrene](/img/structure/B12589290.png)
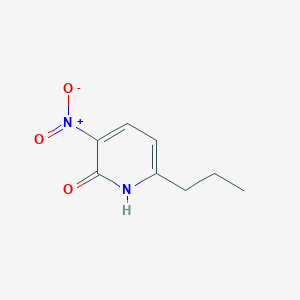
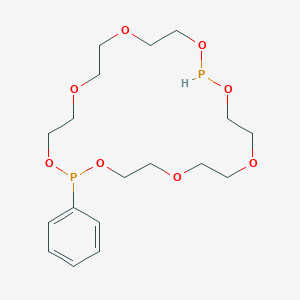
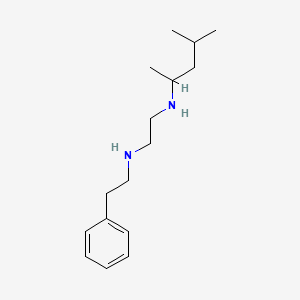
![[1,3]Dioxepino[5,6-c]pyridin-9-ol, 6-fluoro-1,5-dihydro-3,3,8-trimethyl-](/img/structure/B12589314.png)
